Z-Met-OH
Overview
Description
Z-Met-OH is a derivative of Methionine . Methionine is an essential amino acid in humans, meaning it must be obtained from diet. The “Z” in Z-Met-OH stands for a protecting group used in chemistry, specifically in the synthesis of peptides .
Molecular Structure Analysis
The molecular formula of Z-Met-OH is C13H17NO4S . This means it contains 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .
Scientific Research Applications
Methanol Adsorption and Decomposition on ZnO Surfaces : A study by Vo, Huynh, Hung, and Jiang (2013) explored the adsorption and dissociation of methanol on clean ZnO surfaces using density functional theory. This research is significant for understanding the interaction of methanol with ZnO in various applications, such as catalysis and sensor technology (C. T. Vo et al., 2013).
Degradation of Methomyl in Water : Research by Hayat et al. (2021) focused on the degradation of methomyl, a carbamate pesticide, in water using peroxymonosulfate. The study provides insights into environmental applications for the removal of harmful pesticides from water sources (W. Hayat et al., 2021).
Zirconium Hydroxide Nanoparticles for CWA Decomposition : Balow et al. (2017) investigated the use of Zirconium hydroxide (Zr(OH)4) for the decomposition of chemical warfare agents. Their findings are significant for defense and environmental decontamination applications (Robert B. Balow et al., 2017).
Photocatalysis with Zinc Oxide : Kumar and Rao (2015) reviewed the use of Zinc Oxide in photocatalysis, highlighting its application in environmental cleanup and water treatment. This research is critical for developing efficient and sustainable methods for pollutant degradation (S. G. Kumar & K. K. Rao, 2015).
Zirconium Oxide Catalysts : A study by Yamaguchi (1994) reviewed the application of Zirconium Oxide (ZrO2) as a catalyst and catalyst support, which is relevant for chemical processes and industrial applications (Tsutomu Yamaguchi, 1994).
Methanol Production by Ammonia-Oxidizing Bacteria : Taher and Chandran (2013) studied the conversion of methane to methanol using ammonia-oxidizing bacteria, offering potential applications in biofuels and waste management (Edris Taher & K. Chandran, 2013).
ZnO Photocatalysis for Antibiotic Removal : Khataee et al. (2017) researched the use of ZnO photocatalysis for removing antibiotics like metronidazole from water, addressing concerns in pharmaceutical waste management (A. Khataee et al., 2017).
ZnO Nanorods for Solar Energy Applications : A study by Yang et al. (2010) on the surface composition of ZnO nanorods arrays highlights their potential in solar energy applications, particularly in improving the efficiency of photovoltaic cells (Lili Yang et al., 2010).
properties
IUPAC Name |
(2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-19-8-7-11(12(15)16)14-13(17)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17)(H,15,16)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKHNNQXKZMOJJ-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901306173 | |
Record name | Benzyloxycarbonyl-L-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901306173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Met-OH | |
CAS RN |
1152-62-1 | |
Record name | Benzyloxycarbonyl-L-methionine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1152-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyloxycarbonyl-L-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901306173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(benzyloxycarbonyl)-L-methionine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.245 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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